![molecular formula C13H14N2O4S B5719666 2-METHYL-N'-(4-METHYLBENZENESULFONYL)FURAN-3-CARBOHYDRAZIDE](/img/structure/B5719666.png)
2-METHYL-N'-(4-METHYLBENZENESULFONYL)FURAN-3-CARBOHYDRAZIDE
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N’-(4-METHYLBENZENESULFONYL)FURAN-3-CARBOHYDRAZIDE typically involves the reaction of furan derivatives with sulfonyl hydrazides under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to ensure the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N’-(4-METHYLBENZENESULFONYL)FURAN-3-CARBOHYDRAZIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of more complex furan derivatives, while reduction may yield simpler compounds. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-METHYL-N’-(4-METHYLBENZENESULFONYL)FURAN-3-CARBOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHYL-N’-(4-METHYLBENZENESULFONYL)FURAN-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives, such as:
- 2-Methylfuran
- 4-Methylbenzenesulfonylhydrazide
- Furan-3-carbohydrazide
Uniqueness
What sets 2-METHYL-N’-(4-METHYLBENZENESULFONYL)FURAN-3-CARBOHYDRAZIDE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-N'-(4-methylphenyl)sulfonylfuran-3-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)15-14-13(16)12-7-8-19-10(12)2/h3-8,15H,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNKEFJIYGAKOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(OC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323227 | |
Record name | 2-methyl-N'-(4-methylphenyl)sulfonylfuran-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658835 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
356769-72-7 | |
Record name | 2-methyl-N'-(4-methylphenyl)sulfonylfuran-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601323227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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